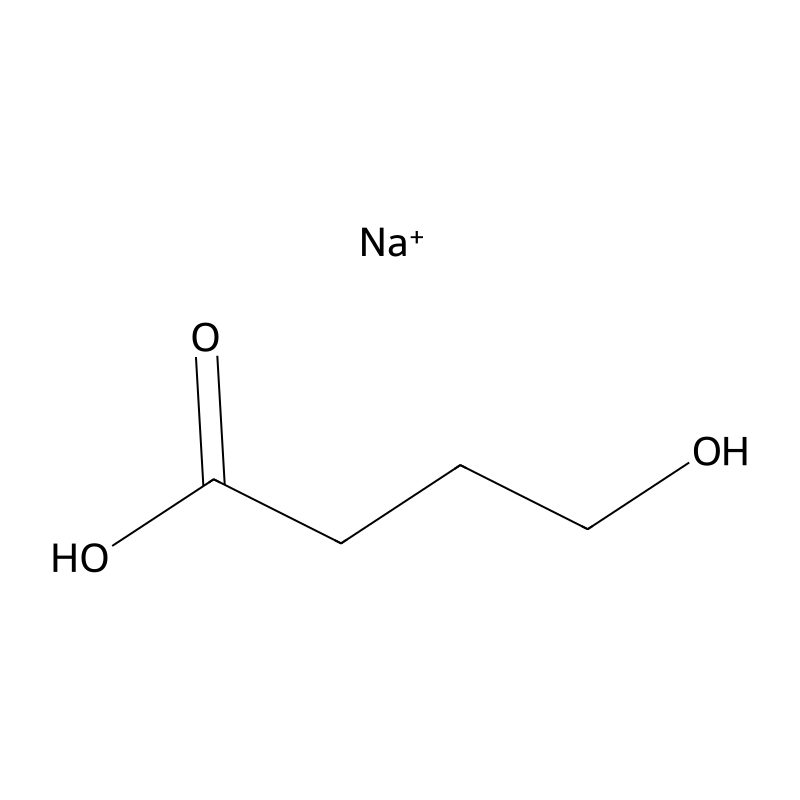Sodium oxybate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Efficacy for Narcolepsy Symptoms
Multiple double-blind, placebo-controlled studies have shown that sodium oxybate significantly reduces both cataplexy attacks and EDS in narcolepsy patients [, ]. It can be used as monotherapy or combined with other stimulants like modafinil to achieve optimal results [].
Mechanism of Action
The exact mechanism by which sodium oxybate works in narcolepsy is still under investigation. However, research suggests it might act by promoting slow-wave (delta) sleep, leading to deeper and more consolidated nighttime sleep, ultimately improving wakefulness during the day []. Additionally, it's believed to interact with GABA-B receptors in the brain, influencing sleep regulation [].
Long-Term Use and Safety
Studies examining long-term use of sodium oxybate in narcolepsy patients generally report good tolerability with side effects like dizziness, nausea, and headaches being the most common. However, some research indicates that a quarter of patients might experience side effects severe enough to discontinue the medication [].
Sodium oxybate is the sodium salt of gamma-hydroxybutyric acid, commonly referred to as GHB. It is a central nervous system depressant that is primarily used in the treatment of narcolepsy, particularly to alleviate symptoms such as excessive daytime sleepiness and cataplexy. Sodium oxybate has a molecular formula of C₄H₇NaO₃ and a molar mass of 126.09 g/mol. It is highly hydrophilic, which influences its pharmacokinetics and therapeutic applications .
The primary metabolic pathway for sodium oxybate involves its conversion to succinic semialdehyde through the action of GHB dehydrogenase or transhydrogenase. This intermediate is further oxidized to succinic acid, which enters the Krebs cycle, ultimately producing carbon dioxide and water . The compound undergoes extensive first-pass metabolism, resulting in an effective bioavailability of approximately 25% after oral administration .
Sodium oxybate exerts its effects by interacting with GABA-B receptors and GHB receptors in the central nervous system. Although the precise mechanism by which it alleviates narcolepsy symptoms remains unclear, it is believed to enhance slow-wave sleep and increase growth hormone secretion during nocturnal sleep . The compound also influences dopamine levels, contributing to its psychoactive properties .
Sodium oxybate can be synthesized through several methods, typically involving the neutralization of gamma-hydroxybutyric acid with sodium hydroxide or sodium bicarbonate. This reaction produces sodium oxybate and water as byproducts:
textC₄H₈O₃ + NaOH → C₄H₇NaO₃ + H₂O
The resulting sodium salt can be purified through crystallization or other methods to ensure pharmaceutical-grade quality .
Sodium oxybate is primarily indicated for:
- Narcolepsy: It is effective in reducing excessive daytime sleepiness and cataplexy episodes.
- Growth Hormone Release: It stimulates growth hormone secretion, which has led to its misuse in bodybuilding contexts .
The compound is available in immediate-release and extended-release formulations, allowing for flexible dosing regimens tailored to patient needs .
Sodium oxybate has significant interactions with various medications, particularly central nervous system depressants. Co-administration with divalproex sodium can enhance cognitive impairment and necessitates careful dose adjustments. Other interactions may lead to increased risks of respiratory depression and other adverse effects . The compound's potential for abuse and dependence necessitates close monitoring in clinical settings.
Several compounds share similarities with sodium oxybate in terms of structure or pharmacological effects. Below is a comparison highlighting their uniqueness:
| Compound | Structure (Similarities) | Primary Use | Unique Characteristics |
|---|---|---|---|
| Gamma-Hydroxybutyric Acid | Sodium oxybate is its salt form | Recreational use; illicit drug | Associated with date rape; Schedule I drug |
| Baclofen | GABA analog | Muscle relaxant | Primarily used for spasticity |
| 1,4-Butanediol | Structural analog | Industrial solvent; recreational use | Less potent than sodium oxybate |
| Ethanol | Simple alcohol | Recreational use | Legal status varies; common CNS depressant |
Sodium oxybate's unique position arises from its specific medical applications for narcolepsy and its regulatory status as a Schedule III controlled substance when prescribed, contrasting sharply with the illicit status of gamma-hydroxybutyric acid .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Drug Indication
Treatment of narcolepsy with cataplexy in adult patients.
Substitution treatment for alcohol dependence within a framework of careful medical supervision along with continuous psychosocial support and social rehabilitation. Treatment should be initiated only in patients resistant to existing interventions or in patients for whom existing therapies are contra-indicated or not recommended.
MeSH Pharmacological Classification
Mechanism of Action
Other CAS
Absorption Distribution and Excretion
The clearance of GHB is almost entirely by biotransformation to carbon dioxide, which is then eliminated by expiration. On average, less than 5% of unchanged drug appears in human urine within 6 to 8 hours after dosing. Fecal excretion is negligible.
The apparent volume of distribution of GHB ranges from 190 mL/kg to 384 mL/kg.
In healthy GHB-naïve subjects who received a single oral dose of 25 mg GHB per kg of body weight, the total clearance 1228 ± 233 μL/min.
Metabolism Metabolites
Wikipedia
Ampyrone
FDA Medication Guides
SOLUTION;ORAL
HIKMA
01/03/2022
Xyrem
JAZZ PHARMS
04/04/2023
Xywav
Calcium Oxybate; Magnesium Oxybate; Potassium Oxybate; Sodium Oxybate
JAZZ
Biological Half Life
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
General Manufacturing Information
Dates
Brenneisen R, Elsohly MA, Murphy TP, Passarelli J, Russmann S, Salamone SJ, Watson DE: Pharmacokinetics and excretion of gamma-hydroxybutyrate (GHB) in healthy subjects. J Anal Toxicol. 2004 Nov-Dec;28(8):625-30. [PMID:15538955]






